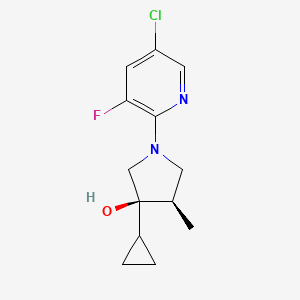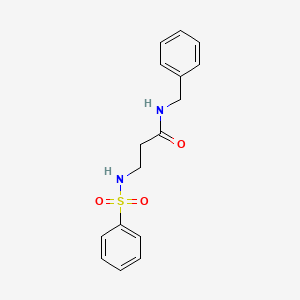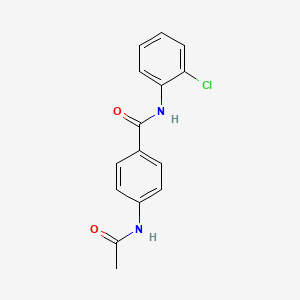![molecular formula C20H22N2O2 B5672270 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5672270.png)
2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide is an organic compound that features a methoxyphenyl group and an indole moiety linked by an acetamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Acylation: The indole derivative is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-methyl-1H-indol-3-yl)ethyl chloroacetate.
Substitution Reaction: The intermediate is reacted with 4-methoxyaniline to form the final product, this compound, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The acetamide group can be reduced to an amine using lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide.
Reduction: 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]ethylamine.
Substitution: 2-(4-substituted phenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of both methoxyphenyl and indole groups suggests it might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism by which 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide exerts its effects would depend on its specific biological target. Generally, compounds with indole moieties can interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but lacks the methyl group on the indole ring.
2-(4-Hydroxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]ethylamine: Similar structure but with an amine group instead of an acetamide group.
Uniqueness
The unique combination of the methoxyphenyl and indole moieties in 2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide may confer specific biological activities that are not present in similar compounds. The presence of the acetamide group could also influence its pharmacokinetic properties, such as solubility and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-17(18-5-3-4-6-19(18)22-14)11-12-21-20(23)13-15-7-9-16(24-2)10-8-15/h3-10,22H,11-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXOWJMICQRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-methoxyphenyl)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5672220.png)
![2-(4-{4-methyl-5-[(4-methylpiperazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5672237.png)
![9-(benzylsulfonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672245.png)
![N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(1H-pyrazol-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5672248.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5672264.png)

![5-(dimethylamino)-2-{2-[6-(methylthio)-3,4-dihydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5672284.png)
![N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B5672287.png)
![1-methyl-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5672295.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5672303.png)
